molecular formula C21H23N3O2 B2946078 4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-80-6

4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2946078
CAS No.: 421575-80-6
M. Wt: 349.434
InChI Key: SUFRJZGOFMTHPI-UHFFFAOYSA-N
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Description

4-(4-Isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 4-isopropylphenyl group at position 4, a methyl group at position 6, and an N-phenyl carboxamide at position 3. This scaffold is structurally related to Biginelli reaction products, which are known for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .

Properties

IUPAC Name

6-methyl-2-oxo-N-phenyl-4-(4-propan-2-ylphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-13(2)15-9-11-16(12-10-15)19-18(14(3)22-21(26)24-19)20(25)23-17-7-5-4-6-8-17/h4-13,19H,1-3H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFRJZGOFMTHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)C(C)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-isopropylphenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 336.42 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the compound's potential anticancer effects. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines by inducing apoptosis. Specifically, the compound has shown efficacy against breast and prostate cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism appears to involve disruption of the microbial cell membrane integrity .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases like arthritis .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR activity, influencing intracellular signaling cascades that regulate cell growth and survival .
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in cancer progression and inflammation.
  • Gene Expression Modulation : The compound can alter the expression levels of genes associated with apoptosis and cell cycle regulation.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar tetrahydropyrimidine derivatives. The findings indicated that modifications at specific positions on the tetrahydropyrimidine ring could enhance biological activity significantly .

Another clinical trial assessed the safety and efficacy of this compound in patients with advanced cancer. Preliminary results showed promising outcomes with manageable side effects, warranting further investigation into its therapeutic potential .

Data Tables

Biological Activity Target Effect Reference
AnticancerBreast Cancer CellsInduces apoptosis
AntimicrobialVarious Bacterial StrainsDisrupts cell membrane
Anti-inflammatoryInflammatory MarkersReduces TNF-alpha levels

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group (-CONH-) undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and aniline derivatives. This reaction is critical for modifying pharmacological activity or synthesizing intermediates.

Conditions Products Mechanism
Acidic (HCl, reflux)4-(4-Isopropylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid + AnilineNucleophilic acyl substitution
Basic (NaOH, aqueous)Sodium salt of the carboxylic acid + AnilineBase-mediated cleavage

Key Findings :

  • Reaction rates depend on steric hindrance from the isopropylphenyl group .

  • Products confirmed via FT-IR (loss of amide C=O peak at ~1660 cm⁻¹) and LC-MS .

Redox Reactions of the Tetrahydropyrimidine Core

The 2-oxo group and conjugated double bonds in the tetrahydropyrimidine ring participate in redox processes.

Reaction Type Conditions Products Application
ReductionNaBH₄, ethanol2-Hydroxy derivative (tautomerizes to enol form)Stabilizes the ring for further modification
OxidationKMnO₄, acidic mediumRing-opening products (e.g., dicarboxylic acids)Degradation studies

Theoretical Insights :

  • DFT calculations suggest electron density at C2 and C5 positions facilitates redox activity .

  • Oxidation pathways are less favorable due to steric protection from substituents.

Electrophilic Aromatic Substitution (EAS)

The phenyl and isopropylphenyl groups undergo EAS, though selectivity varies due to substituent effects.

Reaction Conditions Site of Substitution Product
NitrationHNO₃, H₂SO₄Para to isopropyl group4-(4-Isopropyl-3-nitrophenyl)-6-methyl-2-oxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide
SulfonationSO₃, H₂SO₄Meta to carboxamideSulfonic acid derivative

Experimental Notes :

  • Isopropyl groups act as ortho/para directors but sterically hinder ortho positions .

  • Carboxamide deactivates the attached phenyl ring, reducing EAS reactivity.

Functional Group Interconversion

The oxo group at position 2 can be converted to thio or imino analogs for structural diversification.

Reagent Product Yield Biological Relevance
Lawesson’s reagent2-Thioxo derivative72%Enhanced antimicrobial activity
NH₂OH·HCl2-Iminopyrimidine58%Chelation potential for metal complexes

Characterization :

  • Thioxo derivatives confirmed via S=O peak absence in FT-IR and S-atom mass shift in MS.

Cross-Coupling Reactions

The aromatic rings enable catalytic coupling for bioconjugate synthesis.

Reaction Catalyst Product Application
Suzuki couplingPd(PPh₃)₄, K₂CO₃Biaryl derivativesDrug-delivery systems
Ullmann couplingCuI, 1,10-phenanthrolineN-Aryl analogsStructure-activity relationship studies

Limitations :

  • Steric bulk from isopropylphenyl reduces coupling efficiency (≤40% yield).

Stability Under Physiological Conditions

Hydrolytic Stability :

  • Stable at pH 7.4 (t₁/₂ > 24 hrs) but degrades rapidly in acidic environments (pH 2.0, t₁/₂ = 3.5 hrs) .
    Thermal Stability :

  • Decomposes at 208°C without melting, confirmed via TGA .

Comparison with Similar Compounds

Key Observations :

Thioxo vs. Oxo Groups : Replacement of the 2-oxo group with 2-thioxo (e.g., Compounds 5 and A10) enhances cytotoxicity and antiparasitic activity, likely due to increased lipophilicity and improved target binding . The target compound’s oxo group may favor enzyme inhibition, as seen in thymidine phosphorylase inhibition by its methyl ester analog .

Position 4 Substituents: Aryl vs. Halogenated vs. Alkyl Substituents: Fluorine or chlorine atoms (Compounds 5, A10) enhance bioactivity via electron-withdrawing effects, while isopropyl provides steric hindrance without electronic perturbation.

N-Aryl Carboxamide : The phenyl group in the target compound is common in active analogs (e.g., Compound 5), but p-substituted aryl groups (e.g., p-tolyl in 8b) may alter metabolic stability .

Table 2: Melting Points and Yields of Selected Analogs

Compound Name Melting Point (°C) Yield (%) Reference
Target Compound N/A N/A N/A
4-(2-Chlorophenyl)-6-methyl-N-phenyl-2-thioxo-... (8a) 256–258 69
4-(2-Bromophenyl)-6-methyl-N-(4-fluorophenyl)-2-thioxo-... (9c) 281–283 76
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-... (9a) 263–265 83

Key Observations :

  • Substituent Impact on Melting Points : Bromine (9c) and nitro groups (9a) increase melting points due to stronger intermolecular forces (e.g., halogen bonding, dipole interactions) . The target compound’s isopropyl group may lower melting points compared to halogenated analogs.
  • Synthetic Yields : Thioxo derivatives (e.g., 9a) achieve higher yields (83%) compared to oxo analogs, possibly due to favorable reaction kinetics in Biginelli-like syntheses .

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